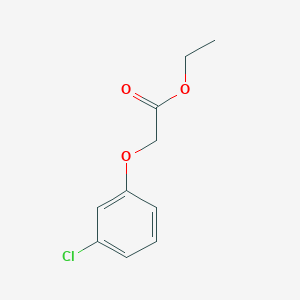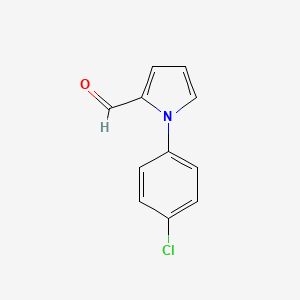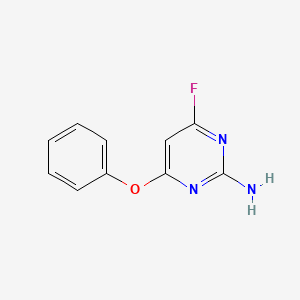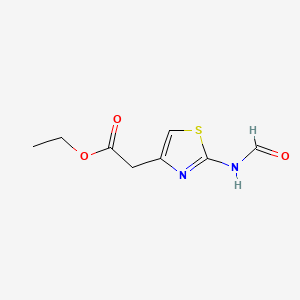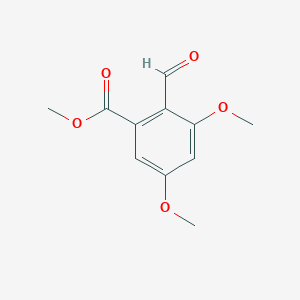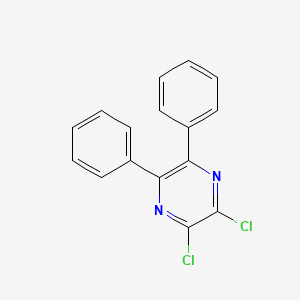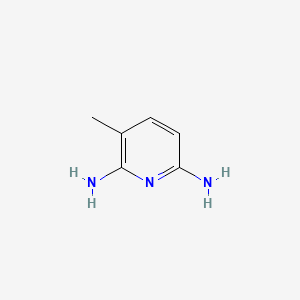
3-Methylpyridine-2,6-diamine
概要
説明
3-Methylpyridine-2,6-diamine, also known as 3,6-diamino-2-methylpyridine, is a chemical compound that belongs to the family of pyridine derivatives . It has a molecular weight of 123.16 .
Molecular Structure Analysis
The molecular formula of 3-Methylpyridine-2,6-diamine is C6H9N3 . The InChI code is 1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) .Physical And Chemical Properties Analysis
3-Methylpyridine-2,6-diamine is a solid at room temperature . It has a molecular weight of 123.16 g/mol . The boiling point is 303.787ºC at 760 mmHg .科学的研究の応用
-
Environmental Analysis
- Summary of the Application : 3-Methylpyridine-2,6-diamine is used in the development of an efficient high-performance liquid chromatography (HPLC) method for fast and simultaneous determination of 2-methylpyridine, 3-methylpyridine, m-toluidine, and p-toluidine in soil .
- Methods of Application : The most common techniques used for determination of aromatic amine and pyridine compounds in environmental samples are gas chromatography (GC) and HPLC . Because the compounds involved are thermolabile and polar, a derivatization step prior to GC analysis is often required—and most such procedures are time consuming and complicated. Therefore, HPLC analysis is a good alternative to GC analysis because derivatization is not needed .
- Results or Outcomes : The goal of this research was to establish a sensitive, efficient, and simple method for the determination of compounds such as pyridines in soil samples .
-
Synthesis of Fluorinated Pyridines
- Summary of the Application : 3-Methylpyridine-2,6-diamine might be used in the synthesis of fluorinated pyridines .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : The review contains recent literature data published since 2009 for 2012 as till 2009 four reviews on this field have been published .
-
Separation Techniques
- Summary of the Application : 3-Methylpyridine-2,6-diamine can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions .
- Methods of Application : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This liquid chromatography method is scalable and can be used to analyze specific compounds in various samples .
-
Separation of Isomers
- Summary of the Application : 3-Methylpyridine-2,6-diamine might be used in the separation of 3- and 4-methylpyridine .
- Methods of Application : The host compound N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine (H2), when recrystallized from an equimolar mixture of 3-methylpyridine (3MP) and 4-methylpyridine (4MP), contained 91.6% 3MP .
- Results or Outcomes : This method provides a significantly improved outcome compared with the alternate host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine (H1) which only enclathrated 70% of this isomer in the same experimental conditions .
-
Pharmaceutical Industry
- Summary of the Application : 3-Methylpyridine-2,6-diamine could potentially be used as a precursor in the synthesis of pharmaceutical compounds .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical compound being synthesized. Typically, this would involve various organic synthesis techniques, such as condensation reactions, substitution reactions, or addition reactions .
- Results or Outcomes : The outcome would be the production of a pharmaceutical compound that could potentially have therapeutic effects .
-
Textile Industry
- Summary of the Application : 3-Methylpyridine-2,6-diamine could potentially be used in the preparation of various polymers and textiles .
- Methods of Application : The specific methods of application would depend on the particular type of polymer or textile being produced. This could involve processes such as polymerization, spinning, weaving, or dyeing .
- Results or Outcomes : The outcome would be the production of a polymer or textile product with specific desired properties .
Safety And Hazards
3-Methylpyridine-2,6-diamine is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-methylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZQCLCLGOJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199518 | |
| Record name | 3-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2,6-diamine | |
CAS RN |
51566-22-4 | |
| Record name | 3-Methyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51566-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridine-2,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051566224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridine-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPYRIDINE-2,6-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CUT74DPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

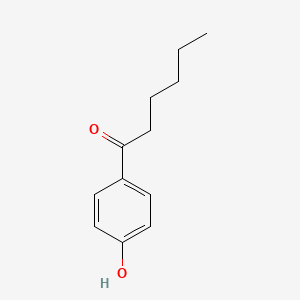

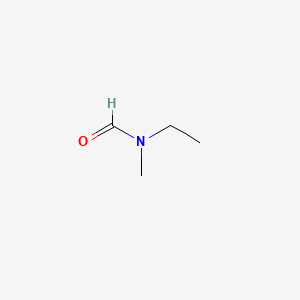
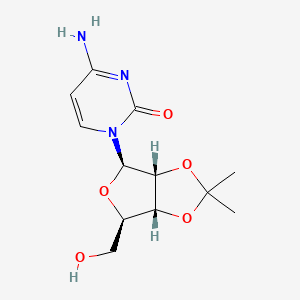
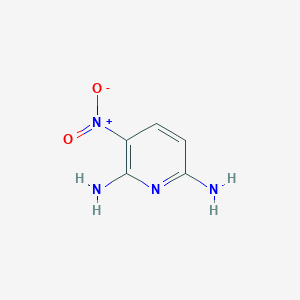
![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)
![1-[(4-Nitrophenyl)sulfonyl]piperidine](/img/structure/B1583225.png)
